molecular formula C21H22ClNO3S B12693365 Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester CAS No. 135813-03-5

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester

Cat. No.: B12693365
CAS No.: 135813-03-5
M. Wt: 403.9 g/mol
InChI Key: ZSEMGBQUZNDLDF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-5-aminobenzoic acid with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with cyclohexanol in the presence of a suitable catalyst to form the final ester product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxomethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, propyl ester

Uniqueness

The cyclohexyl ester derivative is unique due to its enhanced lipophilicity and potential for improved biological activity compared to its methyl, ethyl, and propyl counterparts. The cyclohexyl group can also influence the compound’s solubility and stability, making it a valuable variant for specific applications.

Properties

CAS No.

135813-03-5

Molecular Formula

C21H22ClNO3S

Molecular Weight

403.9 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-methoxybenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C21H22ClNO3S/c1-25-19-10-6-5-9-16(19)20(27)23-14-11-12-18(22)17(13-14)21(24)26-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,23,27)

InChI Key

ZSEMGBQUZNDLDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3

Origin of Product

United States

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